
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as DMFP, is a synthetic compound that belongs to the cyclopropane carboxamide family. It has been the subject of extensive research due to its potential therapeutic applications in various fields.
Mechanism of Action
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide acts as a negative allosteric modulator of GPCRs, meaning that it binds to a site on the receptor that is distinct from the ligand-binding site and alters the receptor's response to ligand binding. This can lead to a decrease in the receptor's activity and downstream signaling pathways.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of GPCR-mediated signaling pathways. It has also been shown to modulate the activity of other proteins, such as ion channels and enzymes.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for GPCRs. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, including:
1. Further studies to elucidate the precise mechanisms of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide's effects on GPCRs and other proteins.
2. Development of new N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide analogs with improved potency and selectivity.
3. Investigation of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide's potential therapeutic applications in various disease states, such as cancer and neurological disorders.
4. Exploration of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide's effects on other signaling pathways and cellular processes.
5. Studies to determine the safety and toxicity of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide in vivo.
Synthesis Methods
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can be synthesized using a multistep process that involves the reaction of 2,3-dimethylbenzoyl chloride and 4-fluorobenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclopropanecarboxylic acid to yield N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide.
Scientific Research Applications
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been studied for its potential use in various scientific research applications, including as a tool to study the function of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in signal transduction and are involved in a wide range of physiological processes.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-12-4-3-5-16(13(12)2)20-17(21)18(10-11-18)14-6-8-15(19)9-7-14/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQZKQCJPXKVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


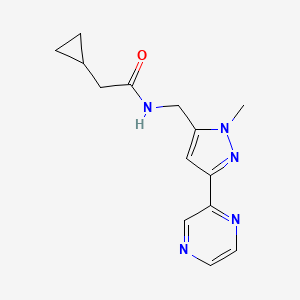
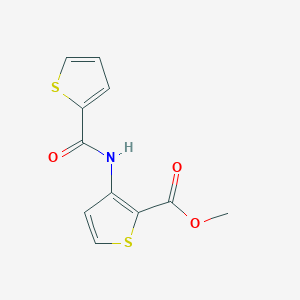
![2-(2,4-dichlorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2936033.png)
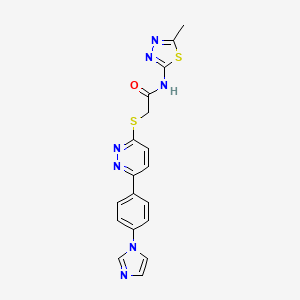

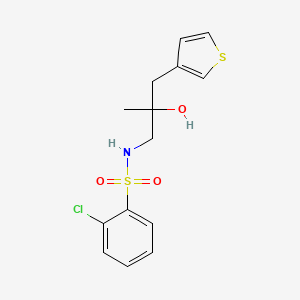
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2936038.png)
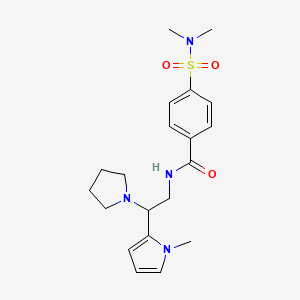
![6'-chloro-1-(3,5-difluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2936041.png)

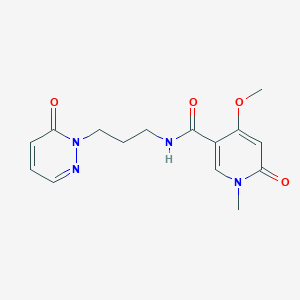

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2936048.png)